![molecular formula C11H21N3O3 B14251281 Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]- CAS No. 189177-46-6](/img/structure/B14251281.png)
Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1,4-butanediamine with a suitable acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- include:
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor.
Batimastat: Another matrix metalloproteinase inhibitor with similar structural features.
Saquinavir mesylate: An inhibitor used in the treatment of HIV.
Uniqueness
What sets Butanediamide, N,N-dimethyl-N’-[4-(methylamino)-4-oxobutyl]- apart from these similar compounds is its specific molecular configuration, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
189177-46-6 |
|---|---|
Formule moléculaire |
C11H21N3O3 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[4-(methylamino)-4-oxobutyl]butanediamide |
InChI |
InChI=1S/C11H21N3O3/c1-12-9(15)5-4-8-13-10(16)6-7-11(17)14(2)3/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
Clé InChI |
WHPPTIMSMVTXNB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCCNC(=O)CCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)
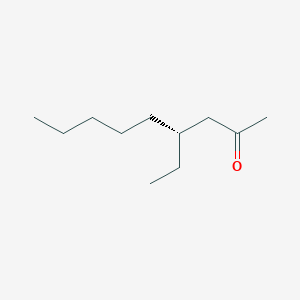
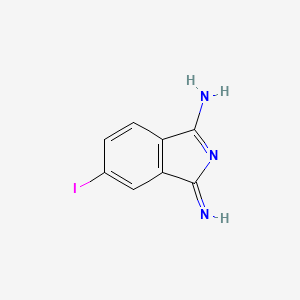
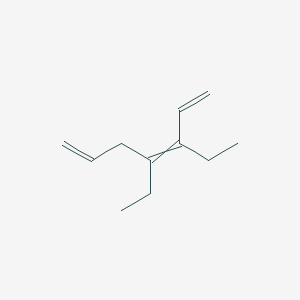
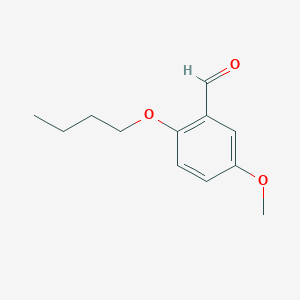
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
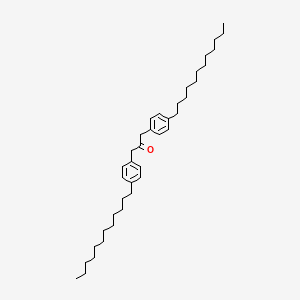
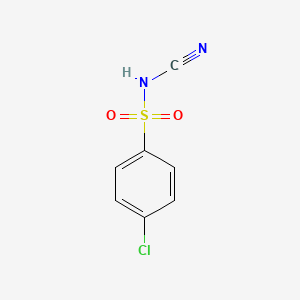
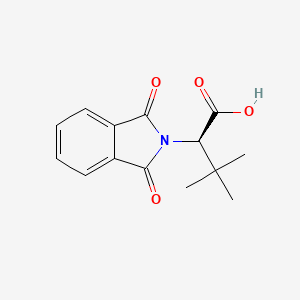

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
